Cas no 108691-83-4 (7-epi-Cefixime (Cefixime EP Impurity C))

7-epi-Cefixime (Cefixime EP Impurity C) is a stereoisomeric impurity of the broad-spectrum antibiotic cefixime, recognized for its relevance in pharmaceutical quality control and analytical research. This compound is critical for method development and validation in HPLC and other chromatographic techniques, ensuring compliance with pharmacopeial standards such as the European Pharmacopoeia (EP). Its well-characterized structure and high purity make it suitable for use as a reference standard in impurity profiling and stability studies. Researchers and quality assurance laboratories utilize 7-epi-Cefixime to accurately identify and quantify impurities, supporting the development of safe and effective cefixime-based formulations. Its availability aids in maintaining stringent regulatory requirements for drug safety and efficacy.
7-epi-Cefixime (Cefixime EP Impurity C) structure
108691-83-4 structure
商品名:7-epi-Cefixime (Cefixime EP Impurity C)
CAS番号:108691-83-4
MF:C16H15N5O7S2
メガワット:453.4496
CID:894122
PubChem ID:71314611

7-epi-Cefixime (Cefixime EP Impurity C) 化学的及び物理的性質

名前と識別子

    • cefixime
    • (6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CEFIXIME IMPURITIES C
    • CefixiMe 7-EpiMer
    • CefixiMe EP IMpurity C (CefixiMe 7-epiMer)
    • Cefixime Impurity C (EP) (Cefixime 7-epimer )
    • (6R,7S)-7-((Z)-2-(2-aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7S)-7-[[(2Z)-2-(2-AMino-4-thiazolyl)-2-[(carboxyMethoxy)iMino]acetyl]aMino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-, [6R-[6α,7α(Z)]]-
    • 7-epi-Cefixime
    • Cefixime EP Impurity C
    • 108691-83-4
    • 7-epi-Cefixime (Cefixime EP Impurity C)
    • [6R-[6α,7α(Z)]]-7-[[(2-AMino-4-thiazolyl)[(ca
    • インチ: InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9-/t10-,14+/m0/s1
    • InChIKey: OKBVVJOGVLARMR-WVIRHPHLSA-N
    • ほほえんだ: C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O

計算された属性

  • せいみつぶんしりょう: 453.041
  • どういたいしつりょう: 453.041
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 12
  • 重原子数: 30
  • 回転可能化学結合数: 8
  • 複雑さ: 861
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): _0.7
  • トポロジー分子極性表面積: 238A^2

じっけんとくせい

  • 色と性状: 白色至灰白色粉末或灰白色晶体粉末
  • 密度みつど: 1.85
  • ゆうかいてん: 218-225℃
  • PSA: 238.05000
  • LogP: 0.36520

7-epi-Cefixime (Cefixime EP Impurity C) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C242815-2.5mg
7-epi-Cefixime (Cefixime EP Impurity C)
108691-83-4
2.5mg
$ 1155.00 2022-04-01
TRC
C242815-25mg
7-epi-Cefixime (Cefixime EP Impurity C)
108691-83-4
25mg
$ 10550.00 2022-04-01
TRC
C242815-0.5mg
7-epi-Cefixime (Cefixime EP Impurity C)
108691-83-4
0.5mg
$ 245.00 2022-04-01
TRC
C242815-10mg
7-epi-Cefixime (Cefixime EP Impurity C)
108691-83-4
10mg
$ 4325.00 2022-04-01

7-epi-Cefixime (Cefixime EP Impurity C) 関連文献

7-epi-Cefixime (Cefixime EP Impurity C)に関する追加情報

Professional Introduction to 7-epi-Cefixime (Cefixime EP Impurity C) and its CAS No. 108691-83-4

7-epi-Cefixime (Cefixime EP Impurity C), identified by the chemical abstracts service number 108691-83-4, is a significant compound in the realm of pharmaceutical chemistry, particularly in the context of cephalosporin antibiotics. This impurity, also known as an epimer of the widely used antibiotic Cefixime, has garnered attention due to its structural similarity and potential impact on the efficacy and safety of pharmaceutical formulations. Understanding its properties, synthesis, and applications is crucial for researchers and manufacturers in the pharmaceutical industry.

The chemical structure of 7-epi-Cefixime (Cefixime EP Impurity C) features a β-lactam ring, a characteristic moiety found in many cephalosporin antibiotics. This ring structure is pivotal for the antibiotic's mechanism of action, as it inhibits bacterial cell wall synthesis. However, the presence of the epimeric form can alter the pharmacokinetic and pharmacodynamic properties of the drug, necessitating rigorous quality control measures during pharmaceutical production.

In recent years, advancements in analytical chemistry have enabled more precise identification and quantification of such impurities. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to ensure that 7-epi-Cefixime (Cefixime EP Impurity C) remains within acceptable limits in final drug products. These methods not only enhance the purity of cephalosporin-based medications but also contribute to improved patient outcomes.

The synthesis of 7-epi-Cefixime (Cefixime EP Impurity C) is a complex process that involves multiple steps, often requiring careful optimization to minimize side reactions. Researchers have been exploring novel synthetic pathways to improve yield and purity. One such approach involves enzymatic resolution, where specific enzymes are used to selectively convert one enantiomer into another. This method aligns with the growing trend toward green chemistry, reducing waste and energy consumption while maintaining high product quality.

Recent studies have also highlighted the importance of understanding the metabolic pathways involving 7-epi-Cefixime (Cefixime EP Impurity C). Metabolism can significantly affect the compound's stability and bioavailability, making it essential to investigate how it interacts with various enzymes in the body. By elucidating these pathways, scientists can develop more effective drugs with reduced adverse effects. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that certain metabolic intermediates derived from 7-epi-Cefixime (Cefixime EP Impurity C) could exhibit different biological activities compared to its parent compound.

The regulatory landscape for pharmaceutical impurities is stringent, particularly for compounds like 7-epi-Cefixime (Cefixime EP Impurity C) that are structurally similar to active pharmaceutical ingredients (APIs). Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on acceptable impurity levels in drug products. Compliance with these guidelines ensures that medications are safe and effective for patients. Additionally, manufacturers must conduct thorough stability studies to assess how 7-epi-Cefixime (Cefixime EP Impurity C) behaves under various storage conditions.

From a research perspective, studying 7-epi-Cefixime (Cefixime EP Impurity C) offers valuable insights into stereochemistry and enantioselective synthesis. The epimeric form provides a unique model system for understanding how subtle structural changes can influence biological activity. This knowledge can be leveraged to design new antibiotics with improved properties, such as enhanced binding affinity or reduced toxicity. Furthermore, computational methods like molecular modeling are increasingly being used to predict the behavior of such impurities before they are synthesized in the lab.

The impact of 7-epi-Cefixime (Cefixime EP Impurity C) on drug formulations extends beyond mere compliance with regulatory standards. It also influences manufacturing processes, as impurities can affect product yield and consistency. Advanced process analytical technologies (PAT) are being integrated into pharmaceutical production lines to monitor impurity levels in real-time. This allows for immediate corrective actions if deviations from specifications are detected, thereby ensuring high-quality drug products.

In conclusion, 7-epi-Cefixime (Cefixime EP Impurity C) is a critical compound in pharmaceutical chemistry that warrants thorough investigation due to its potential impact on drug efficacy and safety. The latest research in this area continues to uncover new insights into its synthesis, metabolism, and regulatory considerations. By leveraging cutting-edge analytical techniques and synthetic methodologies, researchers and manufacturers can enhance the quality and reliability of cephalosporin-based medications, ultimately benefiting patients worldwide.

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